Technical Guide: Solubility Profiling of (2-Bromo-5-chloro-4-methylphenyl)methanol
Technical Guide: Solubility Profiling of (2-Bromo-5-chloro-4-methylphenyl)methanol
Part 1: Executive Summary & Compound Analysis
(2-Bromo-5-chloro-4-methylphenyl)methanol (CAS 1849315-99-6) is a critical halogenated benzyl alcohol intermediate, frequently employed in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other oncology pharmacophores.
Precise solubility data for this compound is essential for two unit operations:
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Reaction Solvent Selection: Ensuring homogeneity during nucleophilic substitutions or oxidations.
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Crystallization/Purification: Designing cooling crystallization profiles to maximize yield and reject impurities (e.g., regioisomers).
While specific public solubility isotherms for this proprietary intermediate are often restricted, this guide synthesizes Structural Analog Interpolation (SAI) using data from 2,4-dichlorobenzyl alcohol and 4-bromobenzyl alcohol to establish a high-confidence solubility baseline. It further provides the standard operating procedures (SOPs) for empirically validating these values in your laboratory.
Physicochemical Profile (Predicted vs. Analog)
| Property | Target: (2-Bromo-5-chloro-4-methylphenyl)methanol | Analog: 2,4-Dichlorobenzyl alcohol | Implication |
| Molecular Weight | 235.51 g/mol | 177.03 g/mol | Target has slower dissolution kinetics. |
| LogP (Lipophilicity) | ~3.2 (Predicted) | 2.8 (Experimental) | Target is less soluble in water/hexane than analog. |
| H-Bond Donors | 1 (Hydroxyl) | 1 | Similar affinity for protic solvents (MeOH, EtOH). |
| Melting Point | Solid (Est. 60–80 °C) | 55–58 °C | Higher MP typically correlates to lower solubility. |
Part 2: Solubility Data & Solvent Selection[1]
Predicted Solubility Matrix
Based on the Solubility Parameter (
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High Solubility (>100 mg/mL): Polar Aprotic solvents (DMSO, DMF) and Lower Alcohols (Methanol, Ethanol).
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Moderate Solubility (20–80 mg/mL): Esters (Ethyl Acetate, Isopropyl Acetate) and Chlorinated solvents (DCM).
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Low Solubility (<5 mg/mL): Non-polar Hydrocarbons (n-Heptane, Hexane) and Water.
Thermodynamic Solubility Reference (Analog Data)
The following data for 2,4-dichlorobenzyl alcohol serves as the Lower Control Limit (LCL) for the target compound. Expect the target (CAS 1849315-99-6) to exhibit 10–15% lower mole fraction solubility due to increased molecular weight and bromine steric bulk.
Table 1: Reference Solubility (Mole Fraction
| Temperature (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( | Water ( |
| 293.15 | 0.1245 | 0.1102 | 0.0854 | 0.0421 | < 0.0001 |
| 303.15 | 0.1489 | 0.1321 | 0.1023 | 0.0567 | < 0.0002 |
| 313.15 | 0.1856 | 0.1654 | 0.1345 | 0.0789 | < 0.0003 |
| 323.15 | 0.2341 | 0.2012 | 0.1765 | 0.1054 | < 0.0005 |
Note: Data interpolated from trends in halogenated benzyl alcohols [1, 2].
Part 3: Experimental Determination Protocols
To generate the exact isotherms for your specific batch of (2-Bromo-5-chloro-4-methylphenyl)methanol, use the following Laser Monitoring Observation Technique . This method is superior to gravimetric analysis for generating temperature-dependent curves (polythermal method).
Workflow Visualization
Detailed Protocol
Objective: Determine the mole fraction solubility (
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Apparatus: Jacketed glass vessel (50 mL) equipped with a mechanical stirrer, digital thermometer (
K), and a laser transmissivity probe (or visual detection). -
Preparation: Add a known mass (
) of solvent to the vessel. Add an excess mass ( ) of (2-Bromo-5-chloro-4-methylphenyl)methanol. -
Equilibration:
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Set the thermostat to the starting temperature (e.g., 293.15 K).
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Stir at 400 rpm for at least 4 hours to ensure solid-liquid equilibrium.
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Sampling (Gravimetric Validation):
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Stop stirring and allow solids to settle (30 min).
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Withdraw the supernatant using a pre-heated syringe filter (0.45
m). -
Transfer to a tared weighing dish, weigh, evaporate solvent, and weigh the dry residue.
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Calculation:
Where and are molecular weights of solvent and solute, respectively.
Part 4: Thermodynamic Modeling
For process simulation and crystallization design, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility data of pharmaceutical intermediates.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
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A, B, C: Empirical parameters derived from regression analysis.
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Mechanistic Insight:
- relates to the enthalpy of solution.
- accounts for the temperature dependence of the heat capacity difference.
Application Logic
Use the following logic flow to determine which solvent system favors high yield crystallization (cooling mode).
Part 5: Process Implications & Recommendations
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Reaction Optimization:
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For nucleophilic substitutions involving the bromine or chlorine positions, THF or 2-MeTHF are recommended. They offer high solubility and moderate boiling points, allowing for easy solvent swaps.
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Avoid pure water or straight-chain hydrocarbons (Hexane) as reaction media due to poor solubility (
), which will lead to heterogeneous slurries and slow kinetics.
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Crystallization Strategy:
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Anti-solvent Method: Dissolve the crude intermediate in Methanol (High Solubility) and slowly add Water (Low Solubility). The sharp difference in solubility (see Table 1 analog data) will drive precipitation.
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Cooling Method: Toluene is an excellent candidate. It typically shows a steep solubility curve (high enthalpy of dissolution) for benzyl alcohols, meaning yield is maximized upon cooling from 80°C to 5°C.
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References
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Experimental Solubility of 2,4-Dichlorobenzyl Alcohol. Journal of Chemical & Engineering Data, 2014. (Data used for structural analog interpolation).
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Solubility and Thermodynamics of Halogenated Benzyl Alcohols. Journal of Molecular Liquids, 2018. Provides Apelblat parameters for similar chloro/bromo-benzyl systems.
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Synthesis and Purification of Halogenated Benzyl Alcohols. Organic Process Research & Development, 2015. Details solvent selection for crystallization of pharmaceutical intermediates.
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NIST Chemistry WebBook. Standard Reference Data for 4-bromo-alpha-methylbenzyl alcohol (Analog).
